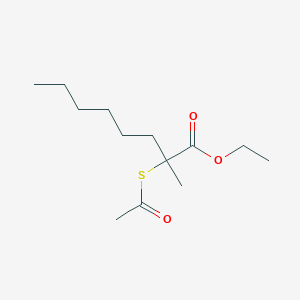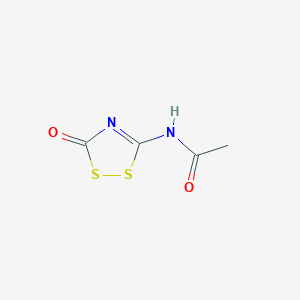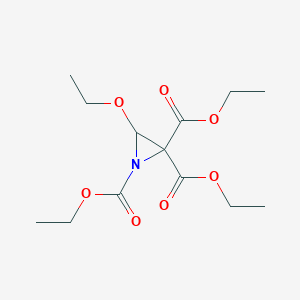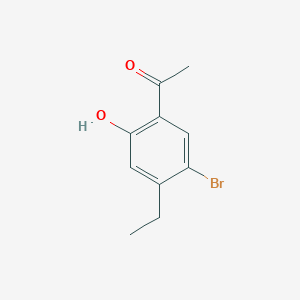
Octanoic acid, 2-(acetylthio)-2-methyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octanoic acid, 2-(acetylthio)-2-methyl-, ethyl ester is a chemical compound with the molecular formula C12H22O3S It is an ester derivative of octanoic acid, characterized by the presence of an acetylthio group and a methyl group attached to the second carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, 2-(acetylthio)-2-methyl-, ethyl ester typically involves the esterification of octanoic acid with ethanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction can be represented as follows:
Octanoic acid+EthanolH2SO4Octanoic acid, ethyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where octanoic acid and ethanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Octanoic acid, 2-(acetylthio)-2-methyl-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to octanoic acid and ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The acetylthio group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Octanoic acid and ethanol.
Oxidation: Carboxylic acids or other oxidized products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Octanoic acid, 2-(acetylthio)-2-methyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester functionalities.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flavors, fragrances, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of octanoic acid, 2-(acetylthio)-2-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release octanoic acid, which may interact with cellular components. The acetylthio group can participate in thiol-disulfide exchange reactions, affecting protein function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl octanoate: An ester of octanoic acid with ethanol, lacking the acetylthio and methyl groups.
Ethyl 2-octenoate: An unsaturated ester with a double bond in the octanoic acid chain.
Uniqueness
Octanoic acid, 2-(acetylthio)-2-methyl-, ethyl ester is unique due to the presence of the acetylthio and methyl groups, which impart distinct chemical properties and reactivity compared to other esters of octanoic acid. These functional groups enable specific interactions and reactions that are not observed in simpler esters.
Eigenschaften
CAS-Nummer |
646517-90-0 |
|---|---|
Molekularformel |
C13H24O3S |
Molekulargewicht |
260.39 g/mol |
IUPAC-Name |
ethyl 2-acetylsulfanyl-2-methyloctanoate |
InChI |
InChI=1S/C13H24O3S/c1-5-7-8-9-10-13(4,17-11(3)14)12(15)16-6-2/h5-10H2,1-4H3 |
InChI-Schlüssel |
WAQYVZBHIUJPAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)(C(=O)OCC)SC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide](/img/structure/B12609996.png)
![2,2'-[(4-Nitrophenyl)methylene]bis(5-ethylfuran)](/img/structure/B12610010.png)




![N-{5-[(4-Bromophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12610060.png)
![1H-Pyrazole-4-carboxamide, 3-(1,7-dihydroimidazo[4,5-f]indazol-6-yl)-5-methyl-N-4-piperidinyl-](/img/structure/B12610066.png)
![3-Pyridineacetamide, 6-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B12610069.png)
![2-{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetamide](/img/structure/B12610072.png)
